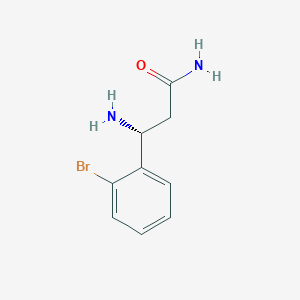

(3R)-3-amino-3-(2-bromophenyl)propanamide

Description

(3R)-3-amino-3-(2-bromophenyl)propanamide is a chiral propanamide derivative characterized by a 2-bromophenyl group attached to the β-carbon of the propanamide backbone. This compound belongs to a broader class of halogenated aromatic propanamides, which are studied for their applications in medicinal chemistry and asymmetric synthesis .

Properties

Molecular Formula |

C9H11BrN2O |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

(3R)-3-amino-3-(2-bromophenyl)propanamide |

InChI |

InChI=1S/C9H11BrN2O/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m1/s1 |

InChI Key |

ITYVOJHPOQGLEC-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CC(=O)N)N)Br |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)N)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(2-bromophenyl)propanamide typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzaldehyde and an appropriate amine.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-bromobenzaldehyde and the amine.

Reduction: The intermediate is then subjected to reduction conditions to form the desired (3R)-3-amino-3-(2-bromophenyl)propanamide. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of (3R)-3-amino-3-(2-bromophenyl)propanamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

Purification: Employing purification techniques such as recrystallization, chromatography, or distillation to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(2-bromophenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Oxidation: Oxidation of the amino group may yield oxo derivatives.

Reduction: Reduction may produce primary or secondary amines.

Substitution: Substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

(3R)-3-amino-3-(2-bromophenyl)propanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(2-bromophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.

Modulating Pathways: Influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with (3R)-3-amino-3-(2-bromophenyl)propanamide:

* Inferred values based on structural analogs; exact data unavailable in evidence.

Key Observations :

- Halogen Effects : Bromine (Br) at the ortho-position increases molecular weight and lipophilicity compared to chlorine (Cl) or fluorine (F). This may enhance membrane permeability but reduce aqueous solubility.

- Substitution Position : The ortho-substituted bromine in the target compound could introduce steric hindrance, affecting binding to biological targets compared to meta-substituted analogs .

Biological Activity

(3R)-3-amino-3-(2-bromophenyl)propanamide is a chiral compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its amino group, a bromophenyl moiety, and a propanamide structure. Its chiral configuration at the carbon adjacent to the amino group significantly influences its biological interactions.

Biological Activity Overview

Research indicates that (3R)-3-amino-3-(2-bromophenyl)propanamide exhibits various biological activities, primarily through enzyme inhibition and receptor modulation.

1. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which is crucial for regulating metabolic pathways. For instance, it has shown potential in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition can enhance insulin secretion and improve glucose tolerance, making it a candidate for diabetes management.

2. Receptor Interaction

(3R)-3-amino-3-(2-bromophenyl)propanamide has been evaluated for its interaction with various receptors, particularly in the context of neuropharmacology. It may act as an agonist or antagonist at nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological disorders .

The mechanism by which (3R)-3-amino-3-(2-bromophenyl)propanamide exerts its effects involves binding to specific molecular targets, leading to alterations in biochemical pathways:

- Enzyme Binding : The compound may bind to the active sites of enzymes, inhibiting their activity and thus affecting metabolic processes.

- Receptor Modulation : By interacting with nAChRs, it can influence neurotransmitter release and neuronal excitability .

Case Studies and Research Findings

Several studies have highlighted the biological activity of (3R)-3-amino-3-(2-bromophenyl)propanamide:

- DPP-IV Inhibition : A study demonstrated that the compound effectively inhibited DPP-IV, resulting in increased insulin levels in vitro. This suggests potential applications in treating type 2 diabetes.

- Neuropharmacological Effects : Research involving nAChRs indicated that (3R)-3-amino-3-(2-bromophenyl)propanamide could modulate receptor activity, potentially offering therapeutic benefits for neurodegenerative diseases .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Potential Applications |

|---|---|---|

| Enzyme Inhibition | Dipeptidyl peptidase IV inhibition | Diabetes management |

| Receptor Modulation | Interaction with nicotinic acetylcholine receptors | Neurodegenerative disease treatment |

| Cytotoxicity | Induction of apoptosis in cancer cells | Cancer therapy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.